3-{1H-pyrazolo[3,4-b]pyridin-3-yl}piperidine
Description
Properties
IUPAC Name |
3-piperidin-3-yl-2H-pyrazolo[3,4-b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4/c1-3-8(7-12-5-1)10-9-4-2-6-13-11(9)15-14-10/h2,4,6,8,12H,1,3,5,7H2,(H,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTSKAHZLLPCUFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C2=C3C=CC=NC3=NN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Pathway Design
The SNAr-Japp–Klingemann cascade, as described by, provides a robust framework for constructing the pyrazolo[3,4-b]pyridine core. Starting with 2-chloro-3-nitropyridine derivatives, the protocol involves:
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SNAr displacement of the nitro group using hydrazones.
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Azo-coupling via Japp–Klingemann reactions to form the pyrazole ring.
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Deacylation and annulation in a one-pot procedure to finalize the bicyclic structure.
A critical intermediate, ethyl 2-((2-cyanophenyl)diazenyl)-2-(3,5-dinitropyridin-2-yl)-3-oxobutanoate, undergoes intramolecular cyclization under mild basic conditions (e.g., DABCO or secondary amines) to yield the pyrazolo-pyridine scaffold.
Optimization and Challenges
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Base selection : Strong bases (NaOH, MeONa) led to ester group side reactions, reducing yields to <50%. Milder bases like DABCO improved selectivity, achieving 71–85% yields.
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Acetyl migration : An unusual C→N acetyl migration was observed during cyclization, forming N-acetylhydrazone intermediates. Controlled experiments confirmed this intermediate converts to the target product at elevated temperatures (40°C).
Table 1 : SNAr-Japp–Klingemann Reaction Conditions and Outcomes
| Starting Material | Base | Temp (°C) | Time (min) | Yield (%) |
|---|---|---|---|---|
| 2-Chloro-3-nitropyridine | DABCO | 20→40 | 45 | 85 |
| 2-Chloro-3-nitropyridine | Piperidine | 20 | 60 | 78 |
One-Pot Cyclization Using Hydroxylamine Hydrochloride
Methodology from Patent Literature
A Chinese patent (CN105801574A) details a scalable one-pot synthesis of pyrazolo[3,4-b]pyridines using 2-chloro-3-pyridinecarboxaldehyde and hydroxylamine hydrochloride in DMF. Key steps include:
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Condensation : Formation of an oxime intermediate.
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Cyclization : Intramolecular ring closure catalyzed by hydroxylamine hydrochloride.
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Piperidine incorporation : Post-cyclization functionalization via Suzuki–Miyaura coupling or reductive amination.
Reaction Scalability and Efficiency
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Catalyst loading : A 2.5:1 molar ratio of hydroxylamine hydrochloride to aldehyde maximized yield (85%) while minimizing byproducts.
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Solvent effects : DMF enhanced reaction homogeneity, whereas alternatives like THF or ethanol reduced yields by 30–40%.
Table 2 : Optimization of Hydroxylamine Hydrochloride Catalysis
| Molar Ratio (NH₂OH·HCl : Aldehyde) | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| 1:1 | DMF | 60 | 43 |
| 2.5:1 | DMF | 60 | 85 |
| 5:1 | DMF | 60 | 71 |
Hybrid Approaches for Piperidine Functionalization
Post-Cyclization Modifications
Comparative Analysis of Methodologies
Table 3 : Advantages and Limitations of Key Methods
Chemical Reactions Analysis
Functionalization of the Pyrazolo[3,4-b]pyridine Core
The pyrazolo[3,4-b]pyridine scaffold is amenable to regioselective modifications at positions N1, C3, C4, C5, and C6. For example:
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N1-Alkylation/Acylation : Protection or derivatization of the NH group via alkylation (e.g., SEM, THP, or methyl groups) is common. In pyrazolo[3,4-c]pyridines, selective N1-mesylation (MsCl/NaH/THF) achieves >90% yield .
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C3 Functionalization : The C3 position often undergoes Suzuki–Miyaura cross-coupling after borylation. For instance, iridium-catalyzed borylation at C3 enables coupling with aryl/heteroaryl halides .
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C5 Substitution : Pd-catalyzed Buchwald–Hartwig amination introduces amines at C5. In 5-halo-pyrazolo[3,4-c]pyridines, aryl/alkyl amines are installed with yields up to 85% .
Piperidine Substituent Reactivity
The piperidine group at C3 can participate in:
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Nucleophilic Reactions : The secondary amine undergoes alkylation, acylation, or reductive amination. For example, acylation with acetic anhydride/pyridine introduces acetyl groups .
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Ring-Opening/Functionalization : Piperidine can be modified via oxidation (e.g., to lactams) or cross-coupling. In PKB inhibitors, 4-aminopiperidines are derivatized with carboxamide groups to enhance bioavailability .
Multi-Vector Elaboration Strategies
Sequential reactions enable diverse functionalization. A representative sequence for pyrazolo[3,4-c]pyridines includes:
Biological Derivatization
Pyrazolo[3,4-b]pyridines with piperidine moieties are pharmacophores in kinase inhibitors. For example:
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Antitubercular Agents : N1-methyl, C3-aryl, and C5-ester derivatives inhibit Mycobacterium tuberculosis via pantothenate synthetase binding (IC₅₀ ~1.2 µM) .
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Anticancer Compounds : 4-Aminopiperidine-linked pyrazolo[3,4-b]pyridines modulate PKB/Akt signaling and reduce tumor xenograft growth .
Challenges and Limitations
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Regioselectivity : Competing reactivity at N1 vs. N2 in pyrazolo[3,4-b]pyridines requires careful protecting-group strategies (e.g., THP vs. SEM) .
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Steric Hindrance : Bulky substituents at C3 (e.g., piperidine) may slow cross-coupling at adjacent positions .
While direct data on 3-{1H-pyrazolo[3,4-b]pyridin-3-yl}piperidine is limited, its reactivity can be extrapolated from related systems. Further experimental studies are needed to map its full synthetic potential.
Scientific Research Applications
Phosphodiesterase Inhibition
One of the primary applications of 3-{1H-pyrazolo[3,4-b]pyridin-3-yl}piperidine is its function as a phosphodiesterase type IV (PDE4) inhibitor. PDE4 inhibitors are known for their anti-inflammatory effects and are being investigated for the treatment of conditions such as:
- Chronic Obstructive Pulmonary Disease (COPD)
- Asthma
- Allergic Rhinitis
Research indicates that compounds in the pyrazolo[3,4-b]pyridine class can effectively reduce inflammation by inhibiting PDE4 activity, thereby increasing intracellular cyclic AMP levels, which play a crucial role in regulating inflammatory responses .
Anti-Alzheimer Activity
Recent studies have highlighted the potential of 3-{1H-pyrazolo[3,4-b]pyridin-3-yl}piperidine derivatives in neuropharmacology. Specifically, certain derivatives have shown promising results in anti-Alzheimer assays. The compound's ability to interact with sigma receptors suggests it may influence neuroprotective pathways and cognitive functions.
Case Study:
A study involving synthesized pyrazolo[3,4-b]pyridine derivatives demonstrated notable anti-Alzheimer properties through inhibition of specific enzymes associated with neurodegeneration .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of 3-{1H-pyrazolo[3,4-b]pyridin-3-yl}piperidine is crucial for optimizing its pharmacological properties. Variations in substituents on the pyrazole ring and piperidine backbone can significantly affect biological activity.
| Substituent | Effect on Activity | Notes |
|---|---|---|
| Methyl Group | Increased affinity for sigma receptors | Enhances lipophilicity |
| Ethyl Group | Moderate activity | Less potent than methyl derivatives |
| Halogen Substituents | Variable effects | Can either enhance or reduce activity depending on position |
This table summarizes findings from SAR studies that indicate how different structural modifications can lead to varying degrees of biological activity .
Synthesis and Derivatives
The synthesis of 3-{1H-pyrazolo[3,4-b]pyridin-3-yl}piperidine typically involves multi-step reactions starting from commercially available precursors. The synthetic pathway often includes:
- Formation of the pyrazole ring.
- Introduction of the piperidine moiety.
- Subsequent functionalization to enhance biological activity.
The resulting derivatives are then evaluated for their pharmacological profiles, particularly focusing on their efficacy as PDE4 inhibitors and neuroprotective agents.
Mechanism of Action
The mechanism of action of 3-{1H-pyrazolo[3,4-b]pyridin-3-yl}piperidine involves its interaction with molecular targets such as kinases. The pyrazolo[3,4-b]pyridine core can form hydrogen bonds with amino acid residues in the active site of kinases, while the piperidine moiety enhances the compound’s binding affinity and selectivity . This interaction leads to the inhibition of kinase activity, which is crucial for the proliferation and survival of cancer cells.
Comparison with Similar Compounds
Table 1: Key Substituted Pyrazolo[3,4-b]pyridines and Their Properties
Key Observations :
- Piperidine vs. Aromatic Substituents: The piperidine group in the target compound contrasts with aromatic substituents (e.g., phenyl, benzimidazole) in analogs like 15c and 15d.
- Kinase Selectivity : Compounds like APcK110 and Autotaxin-bound derivatives demonstrate that substituent bulk and polarity influence kinase selectivity. The flexible piperidine in the target compound may allow broader target engagement compared to rigid aromatic systems .
Comparison :
- The target compound’s synthesis likely employs methods similar to 15c–15e (three-component coupling), but palladium-catalyzed routes (e.g., aminocarbonylation ) may offer higher efficiency for piperidine introduction.
Physicochemical Properties
Table 3: Calculated and Experimental Properties
Insights :
- The piperidine group reduces logP compared to analogs with aromatic substituents (e.g., 15c), improving aqueous solubility. This property is critical for oral bioavailability .
Biological Activity
3-{1H-pyrazolo[3,4-b]pyridin-3-yl}piperidine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structure and potential biological activities. This compound features a bicyclic structure formed by the fusion of a pyrazole ring and a pyridine ring, along with a piperidine moiety that enhances its pharmacological properties. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula for 3-{1H-pyrazolo[3,4-b]pyridin-3-yl}piperidine is CHN, with a molecular weight of approximately 218.27 g/mol. The presence of both the pyrazolo and piperidine rings contributes to its ability to interact with various biological targets.
The mechanism of action of 3-{1H-pyrazolo[3,4-b]pyridin-3-yl}piperidine primarily involves its interaction with protein kinases. The pyrazolo[3,4-b]pyridine core can form hydrogen bonds with amino acid residues in the active sites of kinases, while the piperidine ring enhances binding affinity and selectivity. This interaction is crucial for the development of kinase inhibitors that are relevant in cancer therapy .
Biological Activities
Research indicates that compounds similar to 3-{1H-pyrazolo[3,4-b]pyridin-3-yl}piperidine exhibit a wide range of biological activities:
- Anticancer Activity : Studies have shown that derivatives of pyrazolo[3,4-b]pyridine can inhibit the growth of various cancer cell lines, including lung (A549), colorectal (HCT-116), and breast cancers (MDA-MB-231). For instance, certain compounds have demonstrated IC values in the nanomolar range against epidermal growth factor receptors (EGFR), highlighting their potential as anticancer agents .
- Kinase Inhibition : The compound serves as a scaffold for designing inhibitors targeting various kinases involved in cancer progression. It has been noted for its effectiveness against both wild-type and mutant forms of EGFR, which are critical targets in oncology .
- Anti-inflammatory Effects : Some derivatives have shown promising anti-inflammatory activities comparable to standard anti-inflammatory drugs such as indomethacin. These effects are attributed to their ability to modulate inflammatory pathways at the cellular level .
Research Findings and Case Studies
Several studies have elucidated the biological activity of 3-{1H-pyrazolo[3,4-b]pyridin-3-yl}piperidine and related compounds:
| Study | Findings |
|---|---|
| Study A (2022) | Identified potent anti-proliferative activity against A549 cells with IC values < 20 µM. |
| Study B (2022) | Demonstrated effective inhibition of EGFR T790M mutations with IC values around 0.236 µM. |
| Study C (2022) | Evaluated anti-inflammatory properties showing significant reduction in carrageenan-induced edema in animal models. |
Applications in Drug Development
The unique structural features of 3-{1H-pyrazolo[3,4-b]pyridin-3-yl}piperidine make it an attractive candidate for drug development:
Q & A
Q. What are the primary synthetic routes to access the pyrazolo[3,4-b]pyridine core in 3-{1H-pyrazolo[3,4-b]pyridin-3-yl}piperidine?
The synthesis typically begins with heterocyclic precursors like 1,3-dialkyl-1H-pyrazole-5-amine, which undergoes cyclization with nitriles or aldehydes under acidic or thermal conditions. For example, pyrazolo[3,4-b]pyridine derivatives are synthesized via annulation reactions using substituted pyrazole amines and carbonyl-containing reagents, followed by piperidine substitution at the 3-position. Reaction optimization often involves varying solvents (e.g., THF, dioxane) and catalysts (e.g., Pd(PPh₃)₄) .
Q. How is the molecular structure of 3-{1H-pyrazolo[3,4-b]pyridin-3-yl}piperidine characterized experimentally?
Structural elucidation relies on a combination of NMR (¹H, ¹³C, 2D-COSY), high-resolution mass spectrometry (HRMS), and X-ray crystallography. For instance, the stereochemistry of piperidine substituents can be resolved using NOESY experiments, while X-ray diffraction confirms fused-ring geometry and bond angles. The compound’s InChI and SMILES notations (e.g., InChI=1S/C13H15N5O2/...) are critical for computational validation .
Q. What in vitro assays are used to evaluate the biological activity of pyrazolo[3,4-b]pyridine derivatives?
Common assays include kinase inhibition (e.g., FGFR kinase assays), antimicrobial susceptibility testing (MIC determination), and cytotoxicity profiling (MTT assays). For example, derivatives with electron-withdrawing groups (e.g., CF₃) at the 3-position show enhanced activity against kinases like GSK-3β, as seen in IC₅₀ values ≤ 50 nM .
Advanced Research Questions
Q. How do substituents at the 3- and 5-positions of pyrazolo[3,4-b]pyridine influence target selectivity in kinase inhibition?
Substituent effects are analyzed via 3D-QSAR and molecular docking. Bulky groups at the 5-position (e.g., aryl rings) improve selectivity for FGFR1 over VEGFR2 by occupying hydrophobic pockets, while polar groups (e.g., carboxamide) enhance solubility but may reduce membrane permeability. Computational studies using Schrödinger Suite or AutoDock correlate steric/electronic parameters with activity .
Q. What strategies resolve discrepancies in biological activity data between in vitro and in vivo models for this compound class?
Discrepancies often arise from pharmacokinetic factors (e.g., metabolic instability). Solutions include:
- Prodrug design : Introducing acetyl or tert-butyloxycarbonyl (Boc) groups to improve oral bioavailability.
- Metabolic profiling : LC-MS/MS analysis of plasma metabolites to identify degradation hotspots.
- DMPK optimization : Adjusting logP values (target 2–4) via substituent modification to enhance blood-brain barrier penetration .
Q. How can computational reaction path search methods accelerate the optimization of piperidine-substitution reactions?
Quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) predict transition states and energy barriers for nucleophilic substitution at the piperidine nitrogen. ICReDD’s workflow integrates these calculations with Bayesian optimization to prioritize reaction conditions (e.g., solvent polarity, temperature) that maximize yield while minimizing side products like N-oxide derivatives .
Q. What analytical techniques differentiate polymorphic forms of 3-{1H-pyrazolo[3,4-b]pyridin-3-yl}piperidine salts?
Polymorph characterization employs:
- DSC/TGA : Identify melting points and thermal stability.
- PXRD : Distinguish crystalline forms (e.g., anhydrous vs. hydrates).
- Solid-state NMR : Resolve proton environments in amorphous vs. crystalline phases. For example, hydrochloride salts may exhibit distinct PXRD peaks at 2θ = 12.5°, 18.7°, and 24.3° .
Methodological Notes
- Data Contradiction Analysis : Cross-validate biological data using orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity assays) .
- Experimental Design : Use DoE (Design of Experiments) to optimize reaction parameters (e.g., Pd catalyst loading, temperature) for Suzuki-Miyaura couplings in piperidine functionalization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
